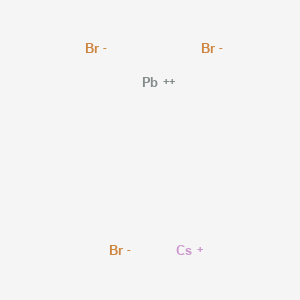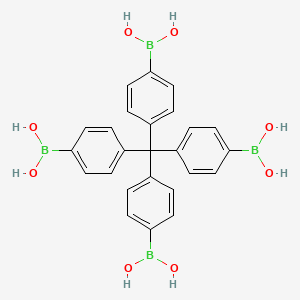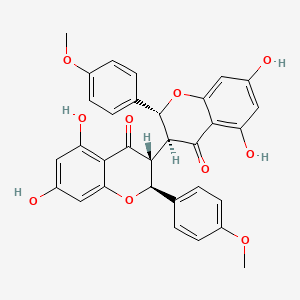
Chamaejasmenin A
Descripción general
Descripción
Chamaejasmenin A Description
This compound is a bioactive compound found in Stellera chamaejasme L., a plant used in traditional Chinese medicine. It belongs to a class of compounds known as biflavonoids, which are characterized by their unique structure and potential therapeutic properties. This compound, along with other biflavonoids, has been studied for its potential in treating various diseases, including cancer, due to its anti-tumor, anti-virus, and anti-fungus activities .
Synthesis Analysis
The first chemical synthesis of dl-chamaejasmine, a structurally related biflavanone to this compound, was achieved through a biomimetic synthesis approach. This involved a two-step sequence starting from trimethyl ether derivatives of 3-iodonaringenin and included a metallic lanthanum-mediated reductive dimerization followed by global demethylation with BBr3 . This synthesis method provides a foundation for the potential synthesis of this compound and related compounds.
Molecular Structure Analysis
This compound's molecular structure is characterized by the biflavanone skeleton, which consists of two flavonoid units linked together. The absolute configurations of these compounds have been determined using techniques such as HR-ESI-MS, 2D NMR, and TDDFT quantum chemical calculations of their ECD spectra . These methods are crucial for elucidating the stereochemistry of this compound and its analogs.
Chemical Reactions Analysis
The chemical reactivity of this compound and related biflavonoids has been explored in the context of their biological activity. For instance, chamaejasmin, a compound closely related to this compound, has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of the PI3K/Akt signaling pathway . These findings suggest that this compound may also participate in similar chemical reactions within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are closely tied to its biological activities. For example, its solubility and stability are important for its function as an aldose reductase inhibitor, which may be beneficial for diabetic complications . Additionally, the development of chamaejasmin microemulsion, which contains this compound, highlights the importance of understanding its physical properties for enhancing its insecticidal activity and stability . The use of advanced analytical techniques such as ultra-high performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry has been instrumental in characterizing the components of Stellera chamaejasme extracts, including this compound .
Aplicaciones Científicas De Investigación
Anticancer Activities
Chamaejasmenin A has been studied for its potential anticancer effects. Research has found that compounds like chamaejasmenin B and neochamaejasmin C, similar to this compound, demonstrate potent anti-proliferative effects on various human solid tumor cell lines. These effects are achieved through mechanisms like cell cycle arrest, apoptosis induction, and DNA damage, suggesting a significant potential for this compound in cancer therapy (Zhang et al., 2012).
Aldose Reductase Inhibiting Activity
Studies have shown that compounds from Stellera chamaejasme, including this compound, exhibit aldose reductase inhibiting activity. This is significant in the context of diabetic complications like neuropathy, cataract formation, nephropathy, and retinopathy, indicating a therapeutic potential of this compound in managing diabetes-related complications (Feng et al., 2005).
Effects on Cell Cycle and Apoptosis
This compound, along with other biflavanones, has been found to possess antimitotic and antifungal activities. It can induce cell cycle arrest and apoptosis in cancer cells, making it a promising compound in cancer research (Yang et al., 2005).
Modulation of Signaling Pathways
Research on this compound has revealed its ability to affect various signaling pathways. For instance, it has been shown to suppress the PI3K/Akt signaling pathway in cervical cancer cells, indicating a potential mechanism through which it exerts its anticancer effects (Qian & Li, 2017).
Inhibition of Nuclear Factor-κB Activation
This compound and related compounds from Stellera chamaejasme have been found to have an impact on nuclear factor-κB (NF-κB) activation, which is pivotal in many cellular processes including inflammation and cancer. This suggests a potential role of this compound in modulating inflammatory responses and cancer cell proliferation (Tian et al., 2005).
Wound Healing and Anti-inflammatory Activities
This compound and its derivatives have shown promise in enhancing wound healing and exhibiting anti-inflammatory effects. These findings open up avenues for its application in treating skin conditions and managing inflammation (Kim et al., 2017).
Mecanismo De Acción
Target of Action
Chamaejasmenin A, also known as 4’,4’‘’-Di-O-methylisochamaejasmin, is a biflavonoid that has been isolated from Stellera chamaejasme . The primary targets of this compound are tumor cells and macrophages in the tumor microenvironment . These targets play a crucial role in cancer progression and metastasis .
Mode of Action
This compound interacts with its targets by suppressing the migration and invasion of breast cancer cells in vitro . It also rebalances the polarization of macrophages, which is pathologically disturbed by tumor-promoting signals . This compound efficiently blocks TGF-beta induced Epithelial-Mesenchymal Transition (EMT), disrupts the interaction between β3 integrin-TβRII complex, and consequently results in the selective inhibition of FAK:Src:p38 pathway .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the TGF-beta pathway and the FAK:Src:p38 pathway . By blocking TGF-beta induced EMT, this compound disrupts the interaction between β3 integrin-TβRII complex, leading to the selective inhibition of the FAK:Src:p38 pathway . These pathways are crucial for cell motility, a key factor in cancer metastasis .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of migration and invasion in breast cancer cells . It also rebalances the polarization of macrophages in the tumor microenvironment .
Action Environment
The action of this compound is influenced by the tumor microenvironment, which includes immune properties that are pathologically disturbed and contribute greatly to malignant progression . The compound shows promising effect in suppressing metastatic outgrowth in a breast cancer model . .
Propiedades
IUPAC Name |
(2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31+,32- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCICADMSGBCKA-COWFKMKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of Chamaejasmenin A?
A1: this compound is a naturally occurring biflavonoid primarily isolated from the roots of the plant Stellera chamaejasme L. [, , ]. This plant is traditionally used in Chinese medicine.
Q2: What are the reported biological activities of this compound?
A2: this compound exhibits several promising bioactivities. Research suggests it possesses potent antimitotic activity, meaning it can inhibit cell division, which is relevant for potential anti-cancer applications []. It also demonstrates significant antifungal activity against various fungal strains []. Additionally, studies indicate it might play a role in immunomodulatory activity, potentially influencing the immune system's response [].
Q3: Are there any studies investigating the mechanism of action of this compound?
A4: While the precise mechanisms of action of this compound are still under investigation, there are studies hinting at potential pathways. For example, research suggests that some biflavonoids, including Chamaejasmenin C (structurally similar to this compound), might bind to cystathionine β-synthase []. Understanding these interactions at a molecular level could provide valuable insights into the compound's effects.
Q4: Has the structure of this compound been fully elucidated?
A5: Yes, the structure of this compound has been determined using various spectroscopic methods, including advanced techniques like 2D NMR spectroscopy [, ]. This data provides a comprehensive understanding of its chemical structure, including the connectivity and spatial arrangement of atoms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



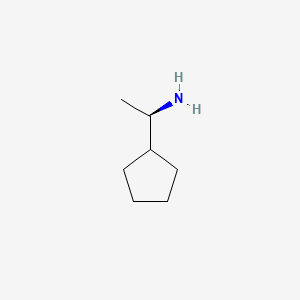
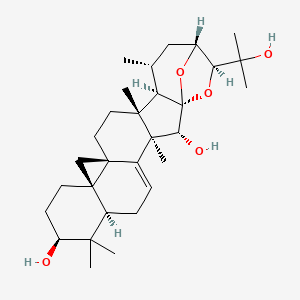

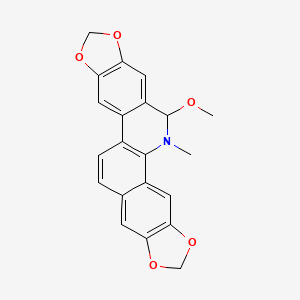
![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)
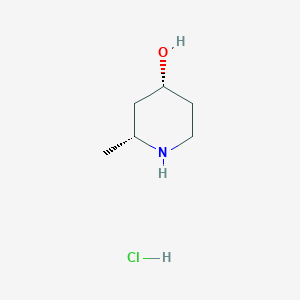
![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)
![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)
![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)
![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)
![5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B3028060.png)
![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)
